molecular formula C7H13F3O B14713667 1,1,1-Trifluoro-2-methylhexan-2-ol CAS No. 14633-64-8

1,1,1-Trifluoro-2-methylhexan-2-ol

Cat. No.: B14713667
CAS No.: 14633-64-8
M. Wt: 170.17 g/mol
InChI Key: AEODWXIFFMLVQS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-methylhexan-2-ol is a fluorinated secondary alcohol characterized by a trifluoromethyl group (-CF₃) attached to a branched hexanol backbone. This structural motif imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical synthesis. Fluorinated alcohols like this compound are often synthesized via nucleophilic substitution or ketone reduction pathways, as seen in related methodologies (e.g., ) .

Properties

CAS No.

14633-64-8

Molecular Formula

C7H13F3O

Molecular Weight

170.17 g/mol

IUPAC Name

1,1,1-trifluoro-2-methylhexan-2-ol

InChI

InChI=1S/C7H13F3O/c1-3-4-5-6(2,11)7(8,9)10/h11H,3-5H2,1-2H3

InChI Key

AEODWXIFFMLVQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,1-Trifluoro-2-methylhexan-2-ol can be achieved through several methods:

    Synthetic Routes: One common method involves the reaction of 1,1,1-trifluoro-2-methylhexane with a hydroxylating agent under controlled conditions.

    Industrial Production: Industrially, this compound can be produced by the reaction of trifluoromethylated alkanes with alcohols in the presence of a strong base.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-methylhexan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1H,1H,2H,2H-Perfluorohexan-1-ol (CAS 2043-47-2)

  • Structural Differences : Unlike 1,1,1-Trifluoro-2-methylhexan-2-ol, this compound is fully perfluorinated except for the hydroxyl-bearing carbon, resulting in extreme hydrophobicity and chemical inertness .
  • Applications : Perfluoro alcohols are used in surfactants and coatings, whereas the partially fluorinated target compound may exhibit better solubility in organic solvents, favoring synthetic versatility.
  • Safety : Perfluoro compounds often require stringent handling (e.g., gloves, eye protection) due to persistence in the environment , whereas the target compound’s shorter fluorine chain may reduce bioaccumulation risks.

4'-(Trifluoromethyl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-2-ol

  • Synthesis : Prepared via photochemical methods (10% yield) using a microreactor and sensitizers, contrasting with the reflux-based protocols for trifluoroalkane derivatives () .
  • Physicochemical Properties : The biphenyl structure confers rigidity and higher molecular weight (242.24 g/mol) compared to the aliphatic target compound, likely affecting melting points and solubility.

3-Methyl-1-hexyn-3-ol

  • Functional Groups: Lacks fluorine atoms but shares a branched alcohol structure.
  • Synthetic Utility: Non-fluorinated analogs are typically more economical but may lack the stability or selectivity conferred by fluorination .

Key Data Table: Comparative Analysis

Property 1,1,1-Trifluoro-2-methylhexan-2-ol 1H,1H,2H,2H-Perfluorohexan-1-ol 4'-(Trifluoromethyl)-biphenyl-2-ol 3-Methyl-1-hexyn-3-ol
Molecular Formula C₇H₁₁F₃O C₆H₄F₁₃O C₁₃H₁₃F₃O C₇H₁₂O
Fluorination Pattern Partial (-CF₃) Full (except -OH) Aromatic -CF₃ None
Synthetic Yield (Example) N/A N/A 10% N/A
Key Applications Intermediate in organofluorine synthesis Surfactants, coatings Photochemical intermediates Solvent, precursor

Research Findings and Trends

  • Reactivity : Trifluoromethyl groups enhance electrophilicity in ketone intermediates (), enabling nucleophilic additions, whereas perfluoro alcohols resist further functionalization .
  • Thermal Stability: Fluorinated alcohols generally exhibit higher thermal stability than non-fluorinated analogs, as seen in the microreactor-driven synthesis of biphenyl derivatives () .
  • Environmental Impact : Partial fluorination (as in the target compound) may offer a balance between performance and reduced environmental persistence compared to perfluoro derivatives .

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